molecular formula C6H5ClN4 B1427307 4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine CAS No. 871335-85-2

4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine

Número de catálogo: B1427307
Número CAS: 871335-85-2
Peso molecular: 168.58 g/mol
Clave InChI: XFDFMJYQFBHDMF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine is a useful research compound. Its molecular formula is C6H5ClN4 and its molecular weight is 168.58 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-chloro-3-methyl-2H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-3-4-5(7)8-2-9-6(4)11-10-3/h2H,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDFMJYQFBHDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871335-85-2
Record name 4-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
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Foundational & Exploratory

The Strategic Versatility of the 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – cores that, through strategic modification, can interact with a wide array of biological targets. The 1H-pyrazolo[3,4-d]pyrimidine nucleus is a prime example of such a scaffold. Its structural resemblance to the endogenous purine ring system allows it to effectively compete for the ATP-binding sites of numerous protein kinases, making it a cornerstone in the development of targeted therapies. This guide focuses on a particularly valuable derivative: 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine . The strategic placement of a chloro group at the 4-position provides a reactive handle for facile nucleophilic substitution, opening a gateway to a vast chemical space of potential drug candidates. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the potential applications of this scaffold but also actionable insights into its synthetic manipulation and biological evaluation.

The Core Moiety: Physicochemical Properties and Synthetic Strategy

The utility of 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine as a foundational building block in drug discovery is underpinned by its inherent chemical properties and accessible synthesis.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of the core scaffold is paramount for anticipating the drug-like qualities of its derivatives.

PropertyValueSource
Molecular FormulaC₆H₅ClN₄PubChem CID: 58931410
Molecular Weight168.58 g/mol PubChem CID: 58931410
XLogP3-AA1.5PubChem CID: 58931410
Hydrogen Bond Donor Count1PubChem CID: 58931410
Hydrogen Bond Acceptor Count3PubChem CID: 58931410
Rotatable Bond Count0PubChem CID: 58931410
Retrosynthetic Analysis and Preferred Synthetic Route

The synthesis of 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is a well-established process, typically commencing from commercially available and cost-effective starting materials. The most common and efficient route involves the cyclization of a substituted pyrazole precursor.

retrosynthesis target 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine intermediate1 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one target->intermediate1 Chlorination (e.g., POCl3) precursor1 5-Amino-3-methyl-1H-pyrazole-4-carboxamide intermediate1->precursor1 Cyclization precursor2 Formamide intermediate1->precursor2 Cyclization

Caption: Retrosynthetic analysis of the target compound.

The Epicenter of Activity: Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold is a renowned "hinge-binding" motif, adept at displacing ATP from the active site of a multitude of protein kinases. The 4-chloro-3-methyl derivative serves as an exceptional starting point for crafting potent and selective kinase inhibitors.

Key Kinase Targets and Therapeutic Areas

Derivatives of 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine have demonstrated significant inhibitory activity against a range of kinases implicated in oncology, neurodegenerative disorders, and inflammatory conditions.

  • Oncology:

    • Epidermal Growth Factor Receptor (EGFR): Overexpressed or mutated in numerous solid tumors, including non-small cell lung cancer and colorectal cancer.[1][2]

    • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2]

    • Cyclin-Dependent Kinase 2 (CDK2): A crucial regulator of the cell cycle, often dysregulated in cancer, leading to uncontrolled cell proliferation.

    • Src Family Kinases (SFKs): Non-receptor tyrosine kinases involved in cell growth, differentiation, and survival.

  • Neurodegenerative Diseases:

    • Glycogen Synthase Kinase 3β (GSK-3β): Implicated in the pathogenesis of Alzheimer's disease through its role in tau hyperphosphorylation and amyloid-β production.[3][4]

  • Inflammatory Disorders & Other Indications:

    • The scaffold has shown promise in modulating inflammatory pathways, with some derivatives exhibiting anti-inflammatory properties.[5] Additionally, certain pyrazolo[3,4-d]pyrimidines have been investigated for their potential in treating liver fibrosis.[6]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine core has yielded valuable insights into the structural requirements for potent and selective kinase inhibition. The primary point of diversification is the C4 position, where the chloro group is displaced by various nucleophiles, typically amines.

Caption: Key areas of modification on the core scaffold.

A general trend observed is that the introduction of substituted anilines or other aromatic amines at the C4 position often leads to potent inhibition of tyrosine kinases like EGFR and Src. The nature and position of substituents on these aromatic rings play a crucial role in fine-tuning selectivity and potency. For instance, the presence of a solubilizing group can significantly impact the pharmacokinetic properties of the resulting compound.

Representative Kinase Inhibition Data

The following table summarizes the inhibitory activities of representative compounds derived from the 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold against various kinases.

Compound IDTarget KinaseIC₅₀ (µM)Cell LineReference
Compound 5c CDK20.244-[1]
Compound 5g CDK20.128-[1]
Compound 5c GSK-3β0.317-[1]
Compound 5g GSK-3β0.160-[1]
Derivative of 5i EGFR (wild-type)0.3-[7]
Derivative of 5i VEGFR27.60-[7]

Beyond Oncology: Neurodegenerative and Anti-inflammatory Applications

While the primary focus of research on this scaffold has been in oncology, emerging evidence points to its potential in other therapeutic areas, particularly neurodegenerative and inflammatory diseases.

Targeting Neuroinflammation and Neurodegeneration

Neuroinflammation is a key pathological feature of many neurodegenerative disorders, including Alzheimer's and Parkinson's diseases. The ability of pyrazolo[3,4-d]pyrimidine derivatives to inhibit kinases involved in inflammatory signaling pathways, such as GSK-3β, makes them attractive candidates for neuroprotective therapies.[3][4] Inhibition of GSK-3β can potentially reduce tau hyperphosphorylation, a hallmark of Alzheimer's disease, and mitigate the production of pro-inflammatory cytokines.[4]

neuro_pathway cluster_alzheimers Alzheimer's Disease Pathogenesis APP APP Abeta Abeta APP->Abeta β-secretase, γ-secretase Plaques Plaques Abeta->Plaques Tau Tau Hyperphosphorylated_Tau Hyperphosphorylated_Tau Tau->Hyperphosphorylated_Tau GSK-3β NFTs NFTs Hyperphosphorylated_Tau->NFTs Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative GSK3b GSK-3β Inhibitor->GSK3b Inhibition

Caption: Inhibition of GSK-3β in Alzheimer's disease.

Modulating Inflammatory Responses

The anti-inflammatory potential of this scaffold extends beyond the central nervous system. Certain derivatives have demonstrated the ability to suppress the production of pro-inflammatory mediators, suggesting their utility in treating a range of inflammatory conditions.[5] Furthermore, the inhibitory effect on kinases involved in fibrotic processes highlights a potential application in treating diseases like liver fibrosis.[6]

Experimental Protocols: A Practical Guide

To facilitate the exploration and development of novel compounds based on the 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine core, this section provides detailed, step-by-step protocols for key synthetic and biological evaluation procedures.

Synthesis of 4-Amino-Substituted Derivatives

This protocol describes a general procedure for the nucleophilic substitution of the chloro group at the C4 position with a primary or secondary amine.

Materials:

  • 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • Desired amine (1.2 equivalents)

  • Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Nitrogen or Argon atmosphere

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 equivalent) in anhydrous DMF (or 1,4-Dioxane), add the desired amine (1.2 equivalents) and DIPEA (2.0 equivalents).

  • Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 4-amino-substituted-3-methyl-1H-pyrazolo[3,4-d]pyrimidine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the inhibitory activity of a compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., EGFR, CDK2)

  • Europium (Eu)-labeled anti-tag antibody specific for the kinase

  • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

  • Test compound serially diluted in DMSO

  • Assay buffer (e.g., Kinase Buffer A)

  • 384-well microplate

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare a 3X solution of the test compound in the assay buffer.

  • Prepare a 3X solution of the kinase and Eu-labeled antibody mixture in the assay buffer.

  • Prepare a 3X solution of the tracer in the assay buffer.

  • In a 384-well plate, add 5 µL of the 3X test compound solution.

  • Add 5 µL of the 3X kinase/antibody mixture to each well.

  • Add 5 µL of the 3X tracer solution to each well.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

  • Calculate the emission ratio and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.[6][8]

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of a compound on a cancer cell line.[9][10][11]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plate

  • Test compound serially diluted in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for 48-72 hours.

  • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature for 15-30 minutes with gentle shaking, protected from light.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[9][10][11]

ADME/Tox Profile: Considerations for Drug Development

While the 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold offers significant advantages in terms of biological activity, a thorough evaluation of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of its derivatives is crucial for their advancement as clinical candidates.

Key ADME/Tox Parameters to Consider:

  • Aqueous Solubility: Poor solubility can hinder oral absorption and formulation development. Modifications at the C4 position can be used to introduce solubilizing groups.

  • Permeability: The ability to cross biological membranes, such as the intestinal epithelium and the blood-brain barrier, is essential for oral bioavailability and CNS activity, respectively.

  • Metabolic Stability: Rapid metabolism can lead to a short half-life and reduced efficacy. The pyrazolo[3,4-d]pyrimidine core is generally stable, but substituents can be sites of metabolic attack.

  • Cytochrome P450 (CYP) Inhibition: Inhibition of major CYP enzymes can lead to drug-drug interactions.

  • Cytotoxicity against Normal Cells: It is imperative to assess the selectivity of the compounds for cancer cells over healthy cells to ensure a favorable therapeutic window.

The following table provides a summary of the ADME properties for a representative pyrazolo[3,4-d]pyrimidine derivative.

Compound IDAqueous SolubilityPermeability (PAMPA)Metabolic Stability (t₁/₂)Cytotoxicity (Normal Cells)Reference
Compound 5 SuboptimalGood (GI and BBB)HighCC₅₀ > 90 µM (Fibroblasts)[12]

Future Directions and Concluding Remarks

The 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutics. Future research in this area will likely focus on:

  • Broad Kinome Screening: Comprehensive profiling of new derivatives against a wide panel of kinases will uncover novel targets and help in designing more selective inhibitors.

  • Exploration of Untapped Therapeutic Areas: The full potential of this scaffold in neurodegenerative, inflammatory, and infectious diseases remains to be fully elucidated.

  • Development of Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibition to develop novel modes of action can lead to more durable and selective therapies.

  • Application of Advanced Drug Delivery Systems: Formulations that enhance the solubility and bioavailability of promising compounds will be critical for their clinical translation.

References

  • Al-Ostoot, F. H., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(15), 5737. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2487-2513. [Link]

  • Radi, M., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 455-460. [Link]

  • Peat, A. J., et al. (2004). Novel pyrazolopyrimidine derivatives as GSK-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2121-2125. [Link]

  • Krylov, D. N., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(2), M1218. [Link]

  • Stahura, F. L., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules, 22(5), 753. [Link]

  • Al-Ghorbani, M., et al. (2022). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 243, 114757. [Link]

  • Shaban, R. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Medicinal Chemistry, 14(7), 1334-1354. [Link]

  • El-Sayed, N. S., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. International Journal of Molecular Sciences, 24(5), 4933. [Link]

  • Ferry, G., et al. (2020). Comparative Assessment of Protein Kinase Inhibitors in Public Databases and in PKIDB. Molecules, 25(14), 3239. [Link]

  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]

  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. [Link]

  • Cilibrizzi, A., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. International Journal of Molecular Sciences, 24(3), 2695. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Schenone, S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 985-1001. [Link]

  • Al-Romaigh, F. A., et al. (2021). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Molecules, 26(23), 7247. [Link]

  • Stevens, E. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

  • Al-Oqaili, N. A. A. (2023). MTT (Assay protocol). protocols.io. [Link]

  • Emadali, A., & Califano, J. (2014). In vitro NLK Kinase Assay. Bio-protocol, 4(13), e1167. [Link]

  • Gonzalez, P. R., & Murguía, M. C. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. Antibiotics, 12(9), 1398. [Link]

  • Szeliga, M., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][7]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Zhang, Y., et al. (2026). Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers. Journal of Natural Products. [Link]

  • Wiatrak, B., et al. (2023). Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. International Journal of Molecular Sciences, 24(12), 10333. [Link]

  • Schenone, S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 985-1001. [Link]

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A Technical Guide to the Organic Solvent Solubility of 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine: Principles and Experimental Determination

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the solubility of 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility and offers detailed, field-proven experimental protocols for its accurate determination.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, solubility stands as a critical gatekeeper. For a compound to exert its therapeutic effect, it must first be in a dissolved state to be absorbed and distributed to its target. 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound belonging to a class of molecules with significant pharmacological interest, is no exception.[1][2] Understanding its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and in vitro screening. This guide provides a foundational understanding of the factors influencing the solubility of this compound and practical methods for its empirical determination.

Physicochemical Profile of 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

A molecule's structure dictates its properties. The physicochemical characteristics of 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine offer initial clues to its solubility behavior.

PropertyValueSource
Molecular Formula C₆H₅ClN₄[3]
Molecular Weight 168.58 g/mol [3]
Structure
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
Computed XLogP3-AA 1.5[3]

The presence of nitrogen atoms in the pyrazolopyrimidine core provides sites for hydrogen bonding, while the chloro and methyl groups contribute to its lipophilicity. The XLogP value suggests a moderate lipophilicity, indicating that the compound is likely to exhibit solubility in a range of organic solvents. Generally, pyrazolo[3,4-d]pyrimidine derivatives are known to be readily soluble in dimethyl sulfoxide (DMSO) and other organic solvents, but they often exhibit limited aqueous solubility.[1]

Theoretical Framework: Predicting Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This means that solutes tend to dissolve in solvents with similar polarity. The polarity of a solvent is a measure of its ability to solvate ions and polar molecules. Organic solvents can be broadly classified into polar protic, polar aprotic, and nonpolar categories.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and have a high dielectric constant. Given the hydrogen bond donor and acceptor sites on 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine, it is expected to have moderate to good solubility in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have a significant dipole moment but lack O-H or N-H bonds. DMSO, in particular, is a powerful solvent for a wide range of organic compounds and is commonly used as a stock solution vehicle in high-throughput screening.[5][6][7] The target compound is anticipated to be highly soluble in these solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and do not engage in strong intermolecular interactions with polar molecules. The solubility of 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine in nonpolar solvents is expected to be limited.

The interplay of the solute's crystal lattice energy and the solvation energy released upon dissolution will ultimately determine the extent of solubility. For accurate and reliable data, experimental determination is indispensable.

Experimental Determination of Solubility: A Practical Guide

Two primary types of solubility are determined in drug discovery: thermodynamic and kinetic solubility.[6][8] Thermodynamic solubility represents the true equilibrium solubility of a compound, while kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution, often generated by adding a DMSO stock solution to an aqueous buffer.[5][6][7] For organic solvent solubility, the focus is typically on thermodynamic solubility.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[9] It involves equilibrating an excess of the solid compound with the solvent of interest over a set period.

Experimental Workflow for Thermodynamic Solubility

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine prep_solvent Add a known volume of organic solvent prep_compound->prep_solvent Combine in a vial shake Shake/agitate at a constant temperature (e.g., 24-48 hours) prep_solvent->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filter dilute Dilute the filtrate with a suitable solvent filter->dilute analyze Quantify concentration (e.g., HPLC-UV, LC-MS) dilute->analyze

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

  • Preparation: To a series of glass vials, add an excess amount (e.g., 5-10 mg) of 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine. The presence of undissolved solid at the end of the experiment is crucial.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired organic solvent (e.g., methanol, ethanol, acetonitrile, DMSO, toluene) to each vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[9]

  • Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. For added certainty, filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE).

  • Quantification: Prepare a series of dilutions of the filtrate with a suitable mobile phase. Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.

  • Calculation: The solubility is reported as the determined concentration, typically in units of mg/mL or µg/mL.

High-Throughput Kinetic Solubility Screening

In early drug discovery, a high-throughput method is often preferred to rapidly assess the solubility of many compounds. The kinetic solubility assay, which involves precipitating the compound from a DMSO stock solution, is well-suited for this purpose.[5][6][7]

Experimental Workflow for Kinetic Solubility

G cluster_prep Preparation cluster_addition Compound Addition cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare a high-concentration stock solution in DMSO add_stock Add a small volume of DMSO stock to the solvent prep_stock->add_stock prep_plate Dispense organic solvent into a microplate prep_plate->add_stock incubate Incubate with shaking (e.g., 1-2 hours) add_stock->incubate measure Measure turbidity (nephelometry) or quantify supernatant after filtration/centrifugation incubate->measure

Caption: Workflow for Kinetic Solubility Screening.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine in 100% DMSO (e.g., 10 mM).

  • Plate Preparation: In a 96-well microplate, dispense the desired organic solvent into each well.

  • Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the solvent in the wells to achieve the desired final concentration (typically with a final DMSO concentration of 1-2%).

  • Incubation: Seal the plate and incubate at room temperature with shaking for 1-2 hours.

  • Analysis: The amount of precipitated compound can be assessed using various methods:

    • Nephelometry: Measure the light scattering caused by the precipitate. This is a rapid, high-throughput method.

    • Filtration/Centrifugation and Quantification: Use a filter plate or centrifuge the plate to separate the precipitate. The concentration of the compound remaining in the supernatant is then quantified by HPLC-UV or LC-MS.

Data Interpretation and Reporting

The solubility data should be presented in a clear and concise manner. A table summarizing the solubility in different organic solvents at a specified temperature is highly recommended.

Table 1. Expected Solubility of 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine in Common Organic Solvents (Hypothetical Data for Illustrative Purposes)

SolventSolvent ClassExpected Solubility (mg/mL) at 25°C
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50
N,N-Dimethylformamide (DMF)Polar Aprotic> 50
MethanolPolar Protic10 - 20
EthanolPolar Protic5 - 10
AcetonitrilePolar Aprotic1 - 5
DichloromethaneNonpolar< 1
TolueneNonpolar< 0.1
HexaneNonpolar< 0.1

It is crucial to report the method used (thermodynamic or kinetic), the temperature, and the analytical technique for quantification.

Conclusion

References

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5521-5524.
  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Baluja, S., & Kachhadia, M. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 991-998.
  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • Sanna, M., et al. (2016). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 13(7), 2479–2487.
  • Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University.
  • PubChem. (n.d.). 4-chloro-3-methyl-1H-pyrazolo(3,4-d)pyrimidine. Retrieved from [Link]

  • Aly, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. RSC Advances, 12(23), 14652-14670.

Sources

Methodological & Application

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif found in numerous compounds of significant biological and pharmaceutical importance.[1] Its structural resemblance to adenine allows it to function as a bioisostere, interacting with various kinase domains.[1] Consequently, the development of efficient and versatile synthetic methodologies for the functionalization of this core structure is of paramount interest to researchers in medicinal chemistry and drug development.

The Buchwald-Hartwig amination has emerged as a powerful and transformative tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[2][3] This palladium-catalyzed cross-coupling reaction provides a robust and general method for the synthesis of aryl and heteroaryl amines, often overcoming the limitations of traditional methods such as nucleophilic aromatic substitution (SNAr).[2][4] The reaction's broad substrate scope and functional group tolerance have made it indispensable in both academic and industrial laboratories.[5]

This application note provides a detailed guide for the Buchwald-Hartwig amination of 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine. We will delve into the mechanistic underpinnings of the reaction, offer a comprehensive experimental protocol, and discuss key considerations for successful execution and optimization.

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[6] The generally accepted mechanism consists of three key steps: oxidative addition, ligand exchange (or amine coordination and deprotonation), and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine.[3] This step forms a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial at this stage, as it facilitates the oxidative addition and stabilizes the resulting palladium complex.[3]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form an amido ligand. The base plays a critical role in generating the more nucleophilic amido species, which is essential for the subsequent reductive elimination step.[3]

  • Reductive Elimination: This is the final and product-forming step of the catalytic cycle.[6] The newly formed C-N bond is created as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The steric and electronic properties of the phosphine ligand also significantly influence the rate and efficiency of this step.[3]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)-Ar(X) Intermediate OxAdd->PdII_Aryl LigandEx Amine Coordination & Deprotonation PdII_Aryl->LigandEx R'R"NH, Base PdII_Amido L-Pd(II)-Ar(NR'R") Intermediate LigandEx->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR'R" caption Figure 1: Generalized Buchwald-Hartwig Catalytic Cycle.

Caption: Figure 1: Generalized Buchwald-Hartwig Catalytic Cycle.

Experimental Protocol

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine with a primary or secondary amine. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for different amine coupling partners.

Materials and Reagents
ReagentCAS NumberSupplierNotes
4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine1000577-49-1VariousEnsure high purity.
Amine (e.g., Morpholine)110-91-8VariousUse a freshly opened bottle or distill if necessary.
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3VariousA common palladium precursor.[6] Other sources like Pd₂(dba)₃ can also be used.
XPhos564483-18-7VariousA bulky, electron-rich phosphine ligand suitable for coupling with heteroaryl chlorides. Other ligands like SPhos or RuPhos can also be screened.[3]
Sodium tert-butoxide (NaOtBu)865-48-5VariousA strong, non-nucleophilic base. Other bases like K₃PO₄ or Cs₂CO₃ can be used, especially for base-sensitive substrates.
Toluene108-88-3VariousAnhydrous, degassed solvent is recommended. Dioxane or THF can also be used.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6VariousFor drying the organic extract.
Ethyl Acetate (EtOAc)141-78-6VariousFor extraction and chromatography.
Hexanes110-54-3VariousFor chromatography.
Silica Gel7631-86-9VariousFor column chromatography (230-400 mesh).
Reaction Setup and Procedure

Note: This reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligand.

  • Reaction Vessel Preparation: To a dry Schlenk flask or a reaction vial equipped with a magnetic stir bar, add 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 mmol, 1.0 equiv).

  • Addition of Reagents:

    • Add the amine (1.2 mmol, 1.2 equiv).

    • Add Palladium(II) acetate (0.02 mmol, 2 mol%).

    • Add XPhos (0.04 mmol, 4 mol%).

    • Add Sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the reaction vessel.

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workup and Purification
  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidine derivative.

Experimental_Workflow start Start reagents Add Reactants, Catalyst, Ligand, and Base to Flask start->reagents solvent Add Anhydrous, Degassed Toluene reagents->solvent inert Evacuate and Backfill with Inert Gas (3x) solvent->inert heat Heat to 80-110 °C and Stir inert->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Quench with Water, and Extract with EtOAc monitor->workup purify Dry, Concentrate, and Purify by Column Chromatography workup->purify end End purify->end

Caption: Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

Key Considerations and Optimization

Choice of Catalyst and Ligand

The selection of the palladium source and, more critically, the phosphine ligand is paramount for a successful Buchwald-Hartwig amination.

  • Palladium Source: While Pd(OAc)₂ is a common and cost-effective choice, pre-catalysts, which are air-stable and readily form the active Pd(0) species, can offer improved reliability and efficiency.[6]

  • Ligand: For challenging substrates like heteroaryl chlorides, bulky and electron-rich biaryl phosphine ligands are generally the most effective.[7][8] Ligands such as XPhos, SPhos, and RuPhos, developed by the Buchwald group, have demonstrated broad utility and high catalytic activity.[3] The steric bulk of these ligands promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition.[3] For specific applications, bidentate phosphine ligands like BINAP or DPPF may also be considered.[2]

Role of the Base

The base is crucial for the deprotonation of the amine, which enhances its nucleophilicity.

  • Strong Bases: Sodium tert-butoxide is a widely used strong base. However, its use may be incompatible with substrates containing base-sensitive functional groups.

  • Weaker Bases: In such cases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, although this may necessitate higher reaction temperatures or longer reaction times.[6]

Solvent Selection

The choice of solvent can influence the solubility of the reactants and the catalyst, as well as the overall reaction rate.

  • Aprotic Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are commonly used anhydrous, aprotic solvents. It is essential to use degassed solvents to minimize the oxidation of the catalyst and ligand.

Temperature

The reaction temperature is a critical parameter that often requires optimization.

  • Typical Range: Most Buchwald-Hartwig aminations are conducted at elevated temperatures, typically between 80-110 °C.[6]

  • Room Temperature Reactions: For highly reactive substrates or with the use of highly active catalyst systems, the reaction may proceed at or near room temperature.[9][10]

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, or incorrect base.Ensure the use of an inert atmosphere and degassed solvents. Screen different ligands and palladium sources. Increase the reaction temperature. Consider a stronger base if the substrate is tolerant.
Side Product Formation Hydrodehalogenation of the starting material, or formation of diarylamine.Lower the reaction temperature. Use a less reactive base. For primary amines, using an ammonia surrogate can prevent the formation of the diarylamine by-product.[9]
Poor Reproducibility Inconsistent quality of reagents or catalyst, or variations in reaction setup.Use high-purity, anhydrous reagents and solvents. Employ a pre-catalyst for more consistent generation of the active catalytic species. Ensure a rigorously inert atmosphere is maintained throughout the reaction.

Conclusion

The Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of 4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives. By carefully selecting the catalyst, ligand, base, and solvent, and by optimizing the reaction conditions, researchers can achieve high yields of the desired products. This application note provides a solid foundation for the successful implementation of this powerful C-N bond-forming reaction in the synthesis of novel pyrazolo[3,4-d]pyrimidine-based compounds for drug discovery and development.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved January 27, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 27, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 27, 2026, from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Retrieved January 27, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC. (2024, October 24). Retrieved January 27, 2026, from [Link]

  • Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships | Journal of the American Chemical Society. (n.d.). Retrieved January 27, 2026, from [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

  • 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties | Request PDF - ResearchGate. (2025, August 6). Retrieved January 27, 2026, from [Link]

  • Full article: Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - Taylor & Francis. (n.d.). Retrieved January 27, 2026, from [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? (2025, October 17). Retrieved January 27, 2026, from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - AIR Unimi. (2025, January 17). Retrieved January 27, 2026, from [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications. (n.d.). Retrieved January 27, 2026, from [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][3][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: - RSC Publishing. (2022, May 17). Retrieved January 27, 2026, from [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC - NIH. (2022, November 16). Retrieved January 27, 2026, from [Link]

Sources

Preparation of 4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis, characterization, and application of 4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives. This scaffold is a cornerstone in medicinal chemistry, recognized as a privileged heterocyclic nucleus due to its structural similarity to endogenous purines. This bioisosterism allows these compounds to interact with a wide array of biological targets, leading to their development as potent therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

The pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, a key component of ATP. This structural mimicry enables derivatives to function as competitive inhibitors for ATP-binding sites in various enzymes, particularly kinases, which play a crucial role in cellular signaling pathways.[1][2][3] Consequently, these compounds have been extensively investigated as anticancer agents, targeting enzymes like Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Dihydrofolate Reductase (DHFR).[1][2][4]

Section 1: Synthetic Pathways and Core Intermediate Preparation

The synthesis of 4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives typically follows a multi-step pathway, commencing with the construction of a substituted pyrazole ring, followed by the annulation of the pyrimidine ring. A common and efficient strategy involves the synthesis of the key intermediate, 5-amino-3-methyl-1H-pyrazole-4-carbonitrile, which then undergoes cyclization to form the pyrazolo[3,4-d]pyrimidine core.

Synthesis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile (Intermediate 1)

The synthesis of this crucial pyrazole intermediate is often achieved through the reaction of a β-ketonitrile equivalent with hydrazine. A widely used method involves the condensation of (1-ethoxyethylidene)malononitrile with hydrazine hydrate.

Protocol 1: Synthesis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile

Materials:

  • (1-ethoxyethylidene)malononitrile

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve (1-ethoxyethylidene)malononitrile (1 equivalent) in ethanol.

  • To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain 5-amino-3-methyl-1H-pyrazole-4-carbonitrile as a solid.

Causality: The reaction proceeds via a Michael-type addition of hydrazine to the electron-deficient double bond of (1-ethoxyethylidene)malononitrile, followed by an intramolecular cyclization with the elimination of ethanol to form the stable pyrazole ring.[5][6]

Synthesis of 4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (Target Scaffold)

The pyrazolo[3,4-d]pyrimidine ring system is constructed by reacting the aminopyrazole carbonitrile intermediate with a suitable one-carbon synthon. Formamide is a commonly employed reagent for this cyclization, serving as both a reactant and a solvent at elevated temperatures.

Protocol 2: Synthesis of 4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

Materials:

  • 5-amino-3-methyl-1H-pyrazole-4-carbonitrile (Intermediate 1)

  • Formamide

  • High-temperature thermometer

  • Heating mantle

  • Round-bottom flask with reflux condenser

Procedure:

  • Place 5-amino-3-methyl-1H-pyrazole-4-carbonitrile (1 equivalent) in a round-bottom flask.

  • Add an excess of formamide to the flask.

  • Heat the mixture to 180-190 °C under a reflux condenser for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which will induce the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Causality: At high temperatures, formamide provides the necessary carbon and nitrogen atoms to form the pyrimidine ring. The amino group of the pyrazole attacks the formamide carbon, and subsequent intramolecular cyclization onto the nitrile group, followed by tautomerization, yields the aromatic 4-aminopyrazolo[3,4-d]pyrimidine.

Alternative Route: Synthesis via a Chlorinated Intermediate

An alternative and versatile approach for derivatization involves the synthesis of a 4-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine intermediate. The chloro group at the 4-position is a good leaving group, allowing for subsequent nucleophilic substitution to introduce a variety of functional groups, including the amino group.

Protocol 3: Synthesis of 4-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine and subsequent amination

Part A: Synthesis of 3-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

  • Follow Protocol 1 to synthesize 5-amino-3-methyl-1H-pyrazole-4-carbonitrile.

  • React the aminopyrazole with formic acid under reflux to yield 3-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Part B: Chlorination

  • Treat the pyrazolopyrimidinone from Part A with an excess of phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF).

  • Heat the reaction mixture under reflux for several hours.

  • Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate) to precipitate the chlorinated product.

  • Collect the solid by filtration, wash with water, and dry to obtain 4-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Part C: Amination

  • Dissolve the 4-chloro intermediate in a suitable solvent such as ethanol or isopropanol.

  • Add an excess of a saturated solution of ammonia in ethanol (ethanolic ammonia) or aqueous ammonia.

  • Heat the mixture in a sealed tube or under reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid is the desired 4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Causality: The chlorination of the pyrazolopyrimidinone with POCl₃ proceeds via the formation of a Vilsmeier-Haack type intermediate. The subsequent nucleophilic aromatic substitution of the highly reactive 4-chloro group with ammonia provides a clean and efficient route to the 4-amino derivative. This method is particularly useful for creating a library of derivatives by using various amines in the final step.[7]

Section 2: Characterization of 4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The following are the expected analytical data for the target scaffold.

Technique Expected Data
¹H NMR Signals corresponding to the methyl protons, the pyrazole C-H proton, the pyrimidine C-H proton, and the amino protons. The chemical shifts will vary depending on the solvent used.
¹³C NMR Resonances for the methyl carbon, and the carbons of the pyrazole and pyrimidine rings.
IR Spectroscopy Characteristic peaks for N-H stretching of the amino group (around 3100-3400 cm⁻¹), C-H stretching, and C=N and C=C stretching of the aromatic rings.[1][7]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Section 3: Derivatization Strategies

The 4-amino group of the pyrazolo[3,4-d]pyrimidine scaffold serves as a key handle for further derivatization to explore structure-activity relationships (SAR).

N-Acylation and N-Alkylation

The amino group can be readily acylated or alkylated to introduce various substituents. These modifications can modulate the compound's solubility, lipophilicity, and binding affinity to the target protein.

Suzuki and Buchwald-Hartwig Cross-Coupling Reactions

For derivatives containing a halogen atom on the pyrazole or pyrimidine ring, palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl, heteroaryl, or alkyl groups.

Section 4: Applications in Drug Discovery and Chemical Biology

4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives are extensively used as starting points for the development of targeted therapies.

Kinase Inhibitors

As ATP mimetics, these compounds are potent inhibitors of various kinases implicated in cancer and other diseases.

Protocol 4: In Vitro Kinase Inhibition Assay (General Protocol)

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Test compounds (4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds.

  • In a microplate, add the kinase, substrate, and test compound to the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the signal (luminescence or fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Causality: The pyrazolo[3,4-d]pyrimidine core binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate. The potency of inhibition (IC₅₀) is a measure of the compound's affinity for the kinase.[8]

Anticancer Agents

The antiproliferative activity of these derivatives is commonly evaluated using cell-based assays.

Protocol 5: MTT Cell Viability Assay

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[9][10][11]

Causality: The MTT assay measures the metabolic activity of the cells, which is an indicator of cell viability. A reduction in the formazan product indicates a decrease in viable cells due to the cytotoxic or cytostatic effects of the test compound.

Section 5: Safety and Handling

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the use of hazardous chemicals. It is imperative to follow strict safety protocols.

  • Formamide: A teratogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is a lachrymator and toxic upon inhalation. All manipulations must be performed in a fume hood, and appropriate PPE, including acid-resistant gloves and a face shield, must be worn.[13][14]

  • Hydrazine Hydrate: A suspected carcinogen and is corrosive. Handle with extreme care in a fume hood, wearing appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Section 6: Troubleshooting

Problem Possible Cause Solution
Low yield in pyrazole synthesis Incomplete reaction; side reactions.Ensure anhydrous conditions; optimize reaction time and temperature.
Difficulty in cyclization to the pyrazolopyrimidine Insufficient temperature; degradation of starting material.Ensure the reaction temperature is maintained; use a high-boiling solvent if necessary.
Impure product Incomplete reaction; side products.Monitor the reaction closely by TLC; purify the product by recrystallization or column chromatography.

Diagrams

Synthesis_Pathway cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Pyrimidine Ring Formation A (1-ethoxyethylidene)malononitrile C 5-amino-3-methyl-1H- pyrazole-4-carbonitrile A->C Ethanol, Reflux B Hydrazine Hydrate B->C E 4-amino-3-methyl-1H- pyrazolo[3,4-d]pyrimidine C->E 180-190°C D Formamide D->E Alternative_Pathway cluster_0 Part A & B cluster_1 Part C F 3-methyl-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one G 4-chloro-3-methyl-1H- pyrazolo[3,4-d]pyrimidine F->G POCl3 I 4-amino-3-methyl-1H- pyrazolo[3,4-d]pyrimidine G->I H Ammonia H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine. As a pivotal intermediate in the development of various therapeutic agents, including kinase inhibitors, ensuring its purity and optimal yield is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental challenges in a question-and-answer format, offering causative explanations and actionable solutions.

Q1: Why is the yield of my 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine unexpectedly low?

Low yields can stem from several factors, primarily incomplete reaction, product degradation during workup, or inefficient purification. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Incomplete Chlorination: The conversion of the hydroxyl group in 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one to the chloride is a critical step, typically employing phosphorus oxychloride (POCl₃).[1] Incomplete reaction is a common culprit for low yields.

    • Causality: The reactivity of POCl₃ can be hampered by insufficient temperature, short reaction times, or the presence of moisture. The mechanism involves the activation of the hydroxyl group by POCl₃, which can be a slow process.

    • Troubleshooting Protocol:

      • Reaction Temperature & Time: Ensure the reaction is heated to a sufficient temperature, typically refluxing POCl₃ (around 105 °C), for an adequate duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

      • Reagent Stoichiometry: While an excess of POCl₃ is common, using a large excess can complicate purification. A 3-5 fold excess is a reasonable starting point. For larger scale reactions, solvent-free conditions with near-equimolar amounts of POCl₃ in a sealed reactor can be a high-yielding and environmentally benign alternative.[1]

      • Anhydrous Conditions: Meticulously dry all glassware and ensure the starting material and solvents are anhydrous. Water will rapidly quench POCl₃, reducing its effective concentration and generating phosphoric acids.

  • Product Hydrolysis during Workup: The 4-chloro group is susceptible to nucleophilic attack, particularly by water, which can hydrolyze the product back to the starting material, 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

    • Causality: The electron-deficient nature of the pyrimidine ring activates the C4 position towards nucleophilic substitution. During aqueous workup, especially under neutral or basic conditions, hydrolysis can be significant.

    • Troubleshooting Protocol:

      • Quenching: Carefully quench the reaction mixture by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution. This should be done slowly and with vigorous stirring to dissipate heat and neutralize the acidic byproducts.

      • Extraction: Immediately extract the product into a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Minimize the contact time with the aqueous phase.

      • Washing: Wash the organic layer with brine to remove residual water and dry it thoroughly over an anhydrous salt (e.g., Na₂SO₄, MgSO₄) before solvent evaporation.

Q2: My final product is a persistent off-white or yellowish solid, even after initial purification. What are the likely impurities?

Discoloration often indicates the presence of minor, highly colored side products or residual reagents.

Possible Impurities & Identification:

  • Residual Phosphorus Byproducts: Incomplete removal of phosphorus-based byproducts from the POCl₃ reaction can lead to discoloration and downstream reaction interference.

    • Identification: These are often polar and may appear as baseline material on TLC. ³¹P NMR spectroscopy can be a definitive tool for their identification.

    • Purification Protocol: A thorough aqueous workup is essential. Washing the organic extract with a dilute sodium carbonate solution can help remove acidic phosphorus species. Column chromatography on silica gel is typically effective for removing polar impurities.

  • Formation of Dimeric Species: Under certain conditions, pyrazolopyrimidines can undergo dimerization.

    • Causality: The reactive nature of the chlorinated intermediate can lead to intermolecular reactions, especially if the desired subsequent reaction is slow.

    • Identification: Dimeric species will have a significantly higher mass in LC-MS analysis (approximately double the mass of the product). Their NMR spectra will be more complex.

    • Mitigation: Use a dilute solution of the starting material and add subsequent reagents slowly to minimize the concentration of the reactive intermediate at any given time.

Q3: I observe an additional peak in my LC-MS with the same mass as my product. What could this be?

Co-eluting species with identical mass are often isomers. In the synthesis of pyrazolo[3,4-d]pyrimidines, N-alkylation or rearrangement can lead to isomeric impurities.

Isomer Formation & Control:

  • N-Isomers: The pyrazole ring has two nitrogen atoms, and if the starting material is not appropriately substituted, chlorination can be followed by tautomerization and subsequent reactions at the incorrect nitrogen.

    • Causality: The acidic conditions of the POCl₃ reaction can facilitate proton migration and the formation of different tautomers, which can then be trapped as different isomers.

    • Prevention: Ensure the synthesis of the 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one precursor is robust and yields the correct isomer. Careful control of the chlorination reaction temperature can sometimes minimize isomerization.

    • Characterization: High-resolution NMR techniques (e.g., NOESY, HMBC) can be invaluable in distinguishing between N-isomers.

Frequently Asked Questions (FAQs)

Q: What are the most common side products in the synthesis of 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine and how can I minimize them?

A: The most common side products are summarized in the table below, along with their primary causes and recommended preventative measures.

Side Product Potential Cause Prevention Strategy Analytical Detection
3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Starting Material)Incomplete chlorination or hydrolysis during workup.Ensure anhydrous conditions, sufficient reaction time/temperature for chlorination. Minimize contact with water during workup.TLC, LC-MS, ¹H NMR
Dimeric PyrazolopyrimidinesHigh concentration of reactive intermediates.Use dilute reaction conditions.LC-MS (higher mass), NMR
Isomeric ProductsTautomerization under acidic conditions.Careful synthesis of the precursor to ensure correct isomeric form.LC-MS (same mass), high-resolution NMR
Over-chlorinated Species (e.g., Dichloro derivatives)Harsh reaction conditions or presence of other reactive sites.Use controlled stoichiometry of POCl₃ and moderate reaction temperatures.LC-MS (higher mass with characteristic isotopic pattern), NMR

Q: How do I effectively purify crude 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine?

A: A multi-step purification approach is often necessary.

  • Aqueous Workup: As detailed in the troubleshooting section, a careful aqueous workup is the first line of defense to remove the bulk of POCl₃ and its hydrolysis products.

  • Trituration/Recrystallization: The crude product can often be purified by trituration with a solvent in which the desired product is sparingly soluble, while the impurities are more soluble (e.g., diethyl ether, hexanes). Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be highly effective for obtaining crystalline, pure material.

  • Column Chromatography: For removing closely related impurities, silica gel column chromatography is the method of choice. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will typically provide good separation.

Q: What is the role of a base, such as pyridine or triethylamine, in the chlorination reaction with POCl₃?

A: The addition of a tertiary amine base can influence the reaction in several ways. It can act as a nucleophilic catalyst, forming a more reactive intermediate with POCl₃. It also serves to neutralize the HCl that is generated during the reaction, which can be important for substrates that are sensitive to strong acids. However, it's worth noting that highly efficient chlorinations can also be achieved without a base, particularly under solvent-free conditions.[1] The choice of whether to use a base, and which base to use, will depend on the specific substrate and reaction conditions.

Visualizing the Synthetic Pathway and Potential Side Reactions

The following diagram illustrates the primary synthetic route and highlights where common side reactions can occur.

G cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions SM 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Product 4-Chloro-3-methyl-1H- pyrazolo[3,4-d]pyrimidine SM->Product POCl3, Heat Isomer Isomeric Product SM->Isomer Tautomerization + Chlorination Hydrolysis Hydrolysis Product (Starting Material) Product->Hydrolysis H2O (Workup) Dimer Dimeric Impurity Product->Dimer Self-reaction

Caption: Synthetic pathway and common side reactions.

Experimental Protocol: Chlorination of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This protocol provides a general procedure. Optimization may be required based on laboratory conditions and scale.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a drying tube, add 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (3-5 eq) to the flask. The reaction can be run neat or with a high-boiling inert solvent like toluene.

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and then slowly pour it onto a stirred mixture of crushed ice and saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography as needed.

References

  • Chen, J. J., & Wu, T. Y. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(12), 14889-14897. [Link]

  • Amin, S., & Ali, I. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(1), 1-28. [Link]

  • Ogurtsov, V. A., & Rakitin, O. A. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2021(4), M1294. [Link]

  • Gusev, D. B. (2014). POCl3 Chlorination of 4-Quinazolones. Organic Process Research & Development, 18(1), 126-132. [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Substitution on 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of substitution reactions involving 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

The nucleophilic aromatic substitution (SNAr) on the electron-deficient pyrazolo[3,4-d]pyrimidine core is a cornerstone for the synthesis of a multitude of biologically active molecules, including kinase inhibitors and other therapeutic agents. The chloro-substituent at the 4-position is particularly amenable to displacement by a variety of nucleophiles. However, achieving high yields and purity requires careful consideration of several reaction parameters. This guide will walk you through common challenges and provide evidence-based solutions.

Troubleshooting Guide

Unforeseen challenges are an inherent part of chemical synthesis. This section is designed to provide a systematic approach to identifying and resolving common issues encountered during the substitution of 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Insufficiently activated nucleophile: The nucleophile may not be basic enough to react under the chosen conditions. 2. Low reaction temperature: The activation energy for the SNAr reaction is not being overcome. 3. Inappropriate solvent: The solvent may not be effectively solvating the reactants or the intermediate Meisenheimer complex. 4. Deactivated starting material: The pyrazolo[3,4-d]pyrimidine ring may be protonated, reducing its electrophilicity.1. Add a suitable base: Use a non-nucleophilic base like triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate to deprotonate the nucleophile. For less reactive nucleophiles, a stronger base like sodium hydride (NaH) might be necessary. 2. Increase the reaction temperature: Gradually increase the temperature in increments of 10-20 °C. Microwave irradiation can also be a powerful tool to accelerate the reaction. 3. Change the solvent: Switch to a polar aprotic solvent such as DMF, DMSO, or NMP, which are known to accelerate SNAr reactions. For some nucleophiles, alcoholic solvents like isopropanol or butanol can also be effective. 4. Ensure basic conditions: The presence of a base will prevent the protonation of the heterocyclic starting material.
Formation of Multiple Products 1. N-alkylation of the pyrazole ring: The nucleophile may be reacting at the N1 or N2 position of the pyrazole ring in addition to the C4 position. 2. Di-substitution: If the nucleophile has multiple reactive sites, it may react more than once. 3. Reaction with the methyl group: Under very harsh basic conditions, deprotonation of the 3-methyl group could lead to side reactions.1. Protect the pyrazole nitrogen: If N-alkylation is a significant issue, consider protecting the pyrazole nitrogen with a suitable protecting group (e.g., Boc, Trityl) prior to the substitution reaction. 2. Use a protecting group strategy for the nucleophile: If the nucleophile has multiple reactive sites, protect the less reactive site before the substitution reaction. 3. Use milder bases and reaction conditions: Avoid excessively strong bases and high temperatures to minimize side reactions involving the methyl group.
Incomplete Reaction 1. Insufficient reaction time: The reaction may not have reached completion. 2. Reversible reaction: The reverse reaction may be significant under the reaction conditions. 3. Poor solubility of reactants: The starting material or nucleophile may not be fully dissolved in the chosen solvent.1. Extend the reaction time: Monitor the reaction progress by TLC or LC-MS and continue until the starting material is consumed. 2. Use an excess of the nucleophile: Driving the equilibrium towards the product side by using a stoichiometric excess of the nucleophile (typically 1.5-3 equivalents) can improve conversion. 3. Co-solvent or a different solvent system: If solubility is an issue, consider using a co-solvent system or switching to a solvent in which both reactants are more soluble. Gentle heating can also improve solubility.
Product Degradation 1. High reaction temperature: The desired product may be thermally unstable under the reaction conditions. 2. Presence of strong acid or base: The product may be sensitive to acidic or basic conditions, especially during workup.1. Optimize reaction temperature: Determine the minimum temperature required for the reaction to proceed at a reasonable rate. 2. Neutral workup: Quench the reaction with a neutral or mildly acidic/basic solution. For example, use a saturated aqueous solution of ammonium chloride for quenching reactions with strong bases.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization of substitution reactions on 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Q1: What is the general mechanism for the substitution reaction on 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine?

The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom at the 4-position of the pyrazolo[3,4-d]pyrimidine ring, which bears the chloro leaving group. This leads to the formation of a negatively charged intermediate called a Meisenheimer complex. The aromaticity of the pyrimidine ring is temporarily disrupted in this step.

  • Leaving Group Departure: The chloride ion is expelled from the Meisenheimer complex, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.

The pyrazolo[3,4-d]pyrimidine ring system is inherently electron-deficient due to the presence of four nitrogen atoms, which facilitates the nucleophilic attack.

Q2: How do I choose the right solvent for my reaction?

The choice of solvent is critical for the success of an SNAr reaction. Here are some key considerations:

  • Polar Aprotic Solvents (DMF, DMSO, NMP): These are generally the solvents of choice for SNAr reactions. They are effective at solvating the cationic counter-ion of the nucleophile, which increases the nucleophilicity of the anion. They also help to stabilize the charged Meisenheimer intermediate.

  • Alcohols (Isopropanol, n-Butanol, Ethanol): Alcohols can also be used, particularly for reactions with amine nucleophiles. They can act as both a solvent and a proton source to protonate the leaving group, facilitating its departure. However, there is a risk of the alcohol itself acting as a nucleophile (solvolysis), leading to the formation of an ether byproduct.

  • Ethers (THF, Dioxane): These are less polar than the aprotic polar solvents and are generally less effective at promoting SNAr reactions. They are more suitable for reactions with highly reactive nucleophiles.

Q3: What is the role of a base in this reaction, and how do I select one?

A base is often required to deprotonate the nucleophile, increasing its nucleophilicity. The choice of base depends on the pKa of the nucleophile:

  • Weak Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium Carbonate): These are suitable for nucleophiles that are relatively acidic, such as primary and secondary amines. They are generally non-nucleophilic and will not compete with the desired nucleophile.

  • Strong Bases (e.g., Sodium Hydride (NaH), Potassium tert-butoxide): These are necessary for less acidic nucleophiles, such as alcohols or weakly acidic amines. It is crucial to use these strong bases in an anhydrous solvent to prevent their reaction with water.

It's important to note that an excess of a strong base can lead to side reactions, so stoichiometric control is important.

Q4: At what temperature should I run my reaction?

The optimal reaction temperature depends on the reactivity of both the nucleophile and the substrate.

  • Room Temperature: Many reactions with reactive nucleophiles, such as primary amines, can proceed efficiently at room temperature.

  • Elevated Temperatures (50-150 °C): Less reactive nucleophiles or sterically hindered substrates may require heating to achieve a reasonable reaction rate. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and often leads to higher yields, especially for sluggish reactions.

Q5: What are some common side reactions to be aware of?

Besides the issues mentioned in the troubleshooting guide, other potential side reactions include:

  • Hydrolysis of the chloro group: In the presence of water, especially under basic conditions, the 4-chloro group can be hydrolyzed to a hydroxyl group, forming 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

  • Dimerization or polymerization: If the nucleophile has two reactive ends, it can potentially react with two molecules of the starting material, leading to dimerization or polymerization.

Careful control of reaction conditions and stoichiometry can help to minimize these side reactions.

Experimental Protocol: A General Procedure for Amination

This protocol provides a general starting point for the amination of 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine. It should be optimized for each specific amine nucleophile.

Materials:

  • 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • Amine nucleophile (1.5 - 2.0 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous DMF, add the amine nucleophile (1.5 - 2.0 eq) and TEA or DIPEA (2.0 - 3.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the amine.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired 4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidine derivative.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the substitution reaction and subsequent analysis.

experimental_workflow reagents Reactants: - 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine - Nucleophile - Base - Solvent reaction Reaction Setup: - Stirring - Temperature Control - Inert Atmosphere (optional) reagents->reaction 1. Combine monitoring Reaction Monitoring: - TLC - LC-MS reaction->monitoring 2. Monitor Progress workup Workup: - Quenching - Extraction - Drying monitoring->workup 3. Upon Completion purification Purification: - Column Chromatography - Recrystallization workup->purification 4. Isolate Crude Product analysis Product Analysis: - NMR - Mass Spectrometry - Purity Analysis (HPLC) purification->analysis 5. Characterize Pure Product

Caption: General experimental workflow for the substitution reaction.

Mechanistic Pathway of SNAr

The following diagram illustrates the key steps in the nucleophilic aromatic substitution (SNAr) mechanism on the 4-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

References

A comprehensive list of references will be provided upon request to ensure access to the primary literature supporting the information in this guide.

Technical Support Center: 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis, handling, and application of this important chemical intermediate. Our goal is to provide you with in-depth, field-proven insights to ensure the integrity and success of your experiments.

Introduction to 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is a key building block in medicinal chemistry, primarily due to its structural analogy to purine.[1] This scaffold is prevalent in the development of various kinase inhibitors and other therapeutic agents. The chloro-substituent at the 4-position provides a reactive site for nucleophilic substitution, allowing for the facile introduction of diverse functionalities, a crucial feature in drug discovery campaigns.

The quality of this intermediate is paramount, as impurities can significantly impact the outcome of subsequent synthetic steps and the biological activity of the final compounds. This guide will address the common impurities encountered with 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine, their origins, and strategies for their detection and mitigation.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: What are the most common impurities I should expect in my sample of 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine?

The most frequently observed impurities in 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine can be categorized into four main types:

  • Unreacted Starting Material: The immediate precursor, 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, can be present due to incomplete chlorination.

  • Hydrolysis Product: The product itself can hydrolyze back to 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, especially in the presence of moisture.

  • Reagent and Solvent Residues: Residual chlorinating agents like phosphorus oxychloride (POCl₃) and their byproducts, as well as solvents used during synthesis and work-up, may be present.

  • Isomeric Impurities: Depending on the initial synthesis of the pyrazole ring, isomeric forms of the pyrazolo[3,4-d]pyrimidine core may arise.

Below is a summary table of these common impurities:

Impurity NameChemical StructureOriginTypical Analytical Signal
3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneC₆H₆N₄OIncomplete chlorination or hydrolysis of the final product.Different retention time in HPLC; distinct NMR signals (e.g., absence of the chloro-group's influence on adjacent protons).
Phosphorus Oxychloride (POCl₃)Cl₃OPResidual chlorinating agent.Can be detected by GC-MS or through the formation of acidic byproducts.
Synthesis Solvents (e.g., Toluene)C₇H₈Remnants from the reaction or purification steps.Characteristic signals in ¹H NMR; distinct peak in GC.
Isomeric Pyrazolo[3,4-d]pyrimidinesC₆H₅ClN₄Side reactions during the formation of the pyrazole ring.May have very similar retention times in HPLC, often requiring specialized chromatographic methods or 2D NMR for identification.
FAQ 2: I am seeing a persistent impurity with a lower Rf value on my TLC plate after synthesis. What is it likely to be and how can I remove it?

A more polar impurity with a lower Retention factor (Rf) value compared to the desired 4-chloro product is very likely the hydrolyzed product, 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. The hydroxyl group in this compound makes it significantly more polar than the chlorinated analog.

Causality: This impurity can arise from two main sources:

  • Incomplete Chlorination: The reaction of the pyrimidinone precursor with the chlorinating agent (typically POCl₃) may not have gone to completion.

  • Hydrolysis during Work-up or Storage: The 4-chloro group is susceptible to nucleophilic attack by water. Exposure to moisture during the aqueous work-up or improper storage of the final product can lead to its formation.

Troubleshooting and Prevention:

  • Reaction Monitoring: Ensure the chlorination reaction has gone to completion by using an appropriate analytical technique like TLC or LC-MS before quenching the reaction.

  • Anhydrous Conditions: Use anhydrous solvents and reagents for the synthesis. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

  • Careful Work-up: When performing an aqueous work-up, use cold water or brine and minimize the contact time. Promptly extract the product into a non-polar organic solvent.

  • Purification: This impurity can typically be removed by silica gel column chromatography, as its higher polarity will result in stronger retention on the stationary phase.

  • Proper Storage: Store the final product in a tightly sealed container, preferably under an inert atmosphere and in a desiccator to prevent hydrolysis.

FAQ 3: My ¹H NMR spectrum shows unexpected peaks in the aromatic region. Could this be an isomeric impurity?

While less common, the presence of isomeric impurities is a possibility and can lead to unexpected signals in the NMR spectrum. The specific isomer will depend on the synthetic route used to construct the initial pyrazole ring. For instance, if the starting materials for the pyrazole synthesis can react in different orientations, a mixture of pyrazole regioisomers can be formed, which would then be carried through to the final pyrazolo[3,4-d]pyrimidine product.

Expertise & Experience:

Isomeric impurities often have very similar physical properties to the desired product, making them difficult to separate by standard chromatography.

Troubleshooting and Identification:

  • High-Resolution Analytical Techniques: Utilize high-resolution HPLC or SFC (Supercritical Fluid Chromatography) with different column selectivities to attempt separation.

  • 2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC can be invaluable in determining the connectivity of the atoms and confirming the structure of the major product while helping to elucidate the structure of the isomeric impurity.

  • Re-evaluation of Starting Material Synthesis: If isomeric impurities are confirmed, it is crucial to revisit the synthesis of the pyrazole precursor to optimize for regioselectivity.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol is a representative procedure based on common synthetic routes for analogous compounds.[2][3]

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of a tertiary amine base (e.g., N,N-diisopropylethylamine, if required).

  • Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualizing Impurity Formation

The following diagram illustrates the synthetic pathway and the points at which common impurities can be introduced.

G cluster_synthesis Synthetic Pathway cluster_impurities Impurity Formation Starting_Material 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Chlorination Chlorination (POCl3) Starting_Material->Chlorination Reaction Product 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine Chlorination->Product Complete Reaction Incomplete_Reaction Incomplete Reaction Chlorination->Incomplete_Reaction Hydrolysis Hydrolysis (H2O) Product->Hydrolysis Impurity_SM Unreacted Starting Material Incomplete_Reaction->Impurity_SM leads to Impurity_Hydrolysis Hydrolysis Product Hydrolysis->Impurity_Hydrolysis leads to

Caption: Synthetic pathway and common impurity origins.

References

  • MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

  • MDPI. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • ResearchGate. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-3-methyl-1H-pyrazolo(3,4-d)pyrimidine. Retrieved from [Link]

  • PubMed. (2006). Isomeric pyrazolo[3,4-d]pyrimidine-based molecules: disappearance of dimerization due to interchanged substitutions. Retrieved from [Link]

  • MDPI. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • ResearchGate. (2016). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • PubMed. (2014). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]

  • PubMed. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. Retrieved from [Link]

  • Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from [Link]

  • The Role of Pyrazolo[3,4-D]Pyrimidines in Modern Chemical Synthesis. (2026, January 18). Retrieved from [Link]

Sources

Navigating Solvent Effects in Reactions with 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of solvent choice on the reactivity of this versatile heterocyclic compound. As a key intermediate in the synthesis of a wide range of biologically active molecules, understanding and controlling its reactivity is paramount to successful experimental outcomes.[1] This resource will equip you with the knowledge to anticipate and address common challenges, ensuring the efficiency and reproducibility of your synthetic routes.

Understanding the Reactivity of 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

The primary mode of reaction for 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the electron-deficient pyrimidine ring at the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.[2][3] The pyrazolo[3,4-d]pyrimidine core is inherently electron-deficient due to the presence of four nitrogen atoms, which facilitates this type of reaction.[4] The choice of solvent plays a critical role in mediating the rate and outcome of SNAr reactions by influencing the solubility of reactants, the stability of intermediates, and the nucleophilicity of the attacking species.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for reactions with 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine, and why?

A1: The most frequently employed solvents are polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN).[6][7] These solvents are favored because they effectively dissolve the polar pyrazolopyrimidine substrate and many common nucleophiles. Crucially, they do not significantly solvate the nucleophile, leaving its lone pair of electrons more available for attack on the aromatic ring, thereby accelerating the reaction.[8] In some cases, alcohols like isopropanol or ethanol are used, particularly when the nucleophile is an amine.[9] However, the use of protic solvents can introduce complications, as discussed in the troubleshooting section.

Q2: I am observing very slow or no reaction. What is the likely cause?

A2: A sluggish reaction can be attributed to several factors, many of which are solvent-related:

  • Insufficient Polarity: If a nonpolar or weakly polar solvent is used, the reactants, particularly the ionic nucleophile, may not be sufficiently soluble to react.

  • Protic Solvent Inhibition: If you are using a protic solvent (e.g., an alcohol or water), it can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the pyrimidine ring.[8] This effect is particularly pronounced with small, highly charged nucleophiles.

  • Low Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. If you are running the reaction at room temperature, consider heating it.

Q3: I am seeing a significant amount of a byproduct with a lower molecular weight than my expected product. What could it be?

A3: A common byproduct, especially when using protic solvents like water or alcohols, is the result of solvolysis.[10] In this side reaction, the solvent molecule itself acts as a nucleophile, displacing the chloride to form a 4-hydroxy or 4-alkoxy-3-methyl-1H-pyrazolo[3,4-d]pyrimidine. This is more likely to occur at higher temperatures or under acidic conditions.[9]

Q4: Can the solvent influence the regioselectivity of the reaction?

A4: While 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine primarily undergoes substitution at the 4-position, the solvent can play a role in reactions with multifunctional nucleophiles. For instance, a solvent's ability to hydrogen bond could influence which nucleophilic site of a molecule is more reactive. However, for most common nucleophiles, the reaction is highly selective for the 4-position due to the electronic activation provided by the adjacent nitrogen atoms.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during reactions with 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Issue 1: Low Yield of the Desired Product

A low yield can be a frustrating outcome. The following decision tree can help you diagnose and address the potential causes.

low_yield_troubleshooting start Low Yield check_reaction_conditions Review Reaction Conditions start->check_reaction_conditions check_reagents Assess Reagent Quality start->check_reagents check_workup Evaluate Work-up & Purification start->check_workup solvent_issue Inappropriate Solvent? check_reaction_conditions->solvent_issue nucleophile_issue Nucleophile Degradation? check_reagents->nucleophile_issue extraction_issue Product Lost During Extraction? check_workup->extraction_issue temp_issue Temperature Too Low? solvent_issue->temp_issue No change_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) solvent_issue->change_solvent Yes time_issue Insufficient Reaction Time? temp_issue->time_issue No increase_temp Increase Reaction Temperature temp_issue->increase_temp Yes extend_time Extend Reaction Time & Monitor by TLC/LC-MS time_issue->extend_time Yes starting_material_issue Starting Material Impure? nucleophile_issue->starting_material_issue No use_fresh_nucleophile Use Freshly Opened or Purified Nucleophile nucleophile_issue->use_fresh_nucleophile Yes purify_sm Purify Starting Material starting_material_issue->purify_sm Yes purification_issue Decomposition on Silica? extraction_issue->purification_issue No adjust_ph Adjust pH Before Extraction extraction_issue->adjust_ph Yes use_neutral_silica Use Neutral or Deactivated Silica Gel purification_issue->use_neutral_silica Yes

Troubleshooting workflow for low product yield.
Issue 2: Formation of Byproducts

The presence of unexpected spots on your TLC plate or peaks in your LC-MS can indicate the formation of byproducts. The choice of solvent is often a key factor.

As mentioned in the FAQs, protic solvents can lead to solvolysis.

Causality: Protic solvents (water, alcohols) can act as nucleophiles, especially at elevated temperatures or in the presence of acid. The lone pairs on the oxygen atom can attack the electron-deficient C4 position of the pyrazolopyrimidine ring, leading to the displacement of the chloride.[9][10]

Mitigation Protocol:

  • Switch to a Polar Aprotic Solvent: The most effective way to prevent solvolysis is to use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[8][11]

  • Ensure Anhydrous Conditions: If a protic solvent must be used, ensure that all glassware is oven-dried and that the solvent is anhydrous. The presence of excess water will favor hydrolysis.

  • Use a Non-Nucleophilic Base: If a base is required to deprotonate your nucleophile, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or triethylamine (TEA) instead of hydroxide or alkoxide bases.[12]

  • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature to disfavor the competing solvolysis reaction.

In some cases, you may observe the formation of 3-methyl-1H-pyrazolo[3,4-d]pyrimidine, where the chlorine has been replaced by a hydrogen atom.

Causality: Dehalogenation can occur under certain conditions, often promoted by bases or high temperatures.[13] The exact mechanism can vary, but it results in the undesired reduction of the C-Cl bond.

Mitigation Protocol:

  • Optimize the Base: If a base is being used, consider using a weaker or more sterically hindered base.

  • Lower the Reaction Temperature: High temperatures can sometimes promote decomposition pathways leading to dehalogenation.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes suppress side reactions.

Solvent Selection Guide

The following table provides a summary of common solvents and their suitability for SNAr reactions with 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine.

SolventTypeDielectric Constant (ε)Suitability for SNArKey Considerations
Dimethylformamide (DMF) Polar Aprotic37Excellent High boiling point, hygroscopic. Ensure anhydrous conditions.
Dimethyl Sulfoxide (DMSO) Polar Aprotic47Excellent High boiling point, can be difficult to remove.
Acetonitrile (ACN) Polar Aprotic38Good Lower boiling point than DMF/DMSO, easier to remove.
Tetrahydrofuran (THF) Polar Aprotic7.6Moderate Lower polarity may result in slower reaction rates.
Isopropanol (IPA) Polar Protic18Fair Risk of solvolysis. Often used for aminations.[9]
Ethanol (EtOH) Polar Protic25Fair Similar to IPA, risk of solvolysis.
Water Polar Protic80Poor (generally) High risk of hydrolysis. Can be used in specific acid-catalyzed aminations.[9][10]
Toluene Nonpolar2.4Poor Insufficient polarity to dissolve reactants.

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine in DMF

This protocol provides a general starting point for the amination of 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine. Optimization of temperature, reaction time, and stoichiometry may be required for specific amines.

  • To a clean, dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add the desired amine (1.1 - 1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 - 2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Overview: The Role of the Solvent in SNAr

The SNAr reaction of 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine proceeds through a two-step addition-elimination mechanism. The solvent's role in stabilizing the key intermediate is crucial.

The role of solvent in the SNAr mechanism.

References

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (2013). Journal of Medicinal Chemistry, 56(15), 6274-6289. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. (2015). Organic Letters, 17(19), 4786-4789. [Link]

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo. Retrieved January 27, 2026, from [Link]

  • Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. Retrieved January 27, 2026, from [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). YouTube. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2022). Molecules, 27(19), 6524. [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org. [Link]

  • Nucleophilicity (Protic vs. Aprotic solvents). (2020). Reddit. [Link]

  • SNAr reactions of pi-deficient aromatic rings. (2020). YouTube. [Link]

  • Nucleophilicity and Solvents - Protic and Aprotic. (2015). YouTube. [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. (2013). Monatshefte für Chemie - Chemical Monthly, 144(10), 1487-1496. [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (2021). The Journal of Organic Chemistry, 86(17), 11849-11858. [Link]

  • Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. (2016). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. (2021). YouTube. [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002). Environmental Science & Technology, 36(9), 1937-1942. [Link]

  • Amination of chloropyrazine and 2-chloropyrimidine. [a]. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Nucleophilic substitution in polar protic/aprotic solvents. (2020). Chemistry Stack Exchange. [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved January 27, 2026, from [Link]

  • 7.5: SN1 vs SN2. (2021). Chemistry LibreTexts. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Mass Spectrometry Analysis of 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Characterizing a Privileged Scaffold

The pyrazolo[3,4-d]pyrimidine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its bioisosteric relationship with purines. This allows it to effectively mimic endogenous ligands and interact with a wide array of biological targets, from protein kinases to adenosine receptors[1]. 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (C₆H₅ClN₄) is a critical intermediate in the synthesis of these potent therapeutics. Its precise structural confirmation and purity assessment are non-negotiable checkpoints in the drug discovery pipeline. Mass spectrometry (MS) stands as the definitive tool for this purpose, offering unparalleled sensitivity and structural insight.

This guide provides an in-depth comparison of mass spectrometry methodologies for the analysis of this key intermediate. We will move beyond mere protocol recitation to explore the fundamental principles guiding the choice of technique, delving into the causality behind experimental parameters. Our focus will be on two orthogonal, yet complementary, workflows: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

The Analyte: Physicochemical Profile

Before any analysis, understanding the molecule's intrinsic properties is paramount. These characteristics dictate its behavior from sample preparation to ionization and fragmentation.

PropertyValueSource
Molecular Formula C₆H₅ClN₄PubChem[2]
Average Mass 168.58 g/mol PubChem[2]
Monoisotopic Mass 168.0202739 DaPubChem[2]
Structure
4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

The presence of multiple nitrogen atoms makes the molecule basic and thus an excellent candidate for positive-mode electrospray ionization via protonation. The chlorine atom provides a distinct isotopic signature (³⁵Cl/³⁷Cl ratio of ~3:1), which is a powerful diagnostic tool in mass spectral interpretation. Its relatively low molecular weight and potential for volatility also make it amenable to GC-MS analysis.

Comparative Analysis of Ionization & Fragmentation

The choice of ionization technique is the most critical fork in the road for mass spectrometry analysis. It dictates not only how the molecule enters the gas phase as an ion but also the degree of structural information we can obtain.

Electrospray Ionization (ESI): The Gentle Approach for High-Throughput Screening

ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal internal energy imparted[3][4]. This makes it ideal for preserving the molecular ion, which is crucial for molecular weight confirmation.

  • Mechanism & Rationale: In a typical LC-MS workflow for kinase inhibitors and related heterocyclic molecules, a solution of the analyte is sprayed through a high-voltage capillary, forming charged droplets[5][6][7]. As the solvent evaporates, the charge density on the droplet surface increases until ions are ejected into the gas phase. Given the basic nitrogen atoms in the pyrazolopyrimidine core, protonation is highly efficient in an acidified mobile phase (e.g., containing 0.1% formic acid), leading to a strong signal for the protonated molecule, [M+H]⁺.

  • Expected ESI-MS Spectrum:

    • Primary Ion: A dominant base peak corresponding to [M+H]⁺ at m/z 169.0275.

    • Isotopic Pattern: A characteristic A+2 peak at m/z 171.0246 with approximately one-third the intensity of the base peak, confirming the presence of a single chlorine atom.

    • Adducts: Depending on the mobile phase composition, minor sodium [M+Na]⁺ (m/z 191.0095) or potassium [M+K]⁺ (m/z 206.9834) adducts may be observed.

    • In-Source Fragmentation: By increasing the cone voltage (a form of in-source collision-induced dissociation), some fragmentation can be induced. A likely initial loss would be HCl, yielding a fragment at m/z 133.0560.

Electron Ionization (EI): The Classic Method for Unambiguous Structural Elucidation

Conversely, Electron Ionization (EI) is a "hard" ionization technique used in GC-MS. It involves bombarding the gas-phase analyte with high-energy electrons (typically 70 eV), causing ionization and extensive, reproducible fragmentation[8][9]. This rich fragmentation pattern serves as a chemical fingerprint, enabling confident library matching and detailed structural analysis.

  • Mechanism & Rationale: For GC-MS, the analyte must be thermally stable and volatile. 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is suitable for this technique. The high energy of EI produces a radical cation (M⁺•) that is highly unstable and undergoes a cascade of fragmentation reactions. The resulting pattern is highly reproducible and characteristic of the molecule's structure.

  • Predicted EI Fragmentation Pathway: The fragmentation of pyrimidine derivatives is often driven by the substituents and subsequent cleavage of the heterocyclic ring system[8][9]. For related halogenated heterocycles, the loss of the halogen, its corresponding acid (e.g., HCl), and the expulsion of small stable molecules like HCN are common pathways[10].

    • Molecular Ion (M⁺•): The molecular ion at m/z 168.0203 will be observed, along with its A+2 isotope peak at m/z 170.0173.

    • Key Fragmentation Steps:

      • Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond to form a stable cation at m/z 133.0515.

      • Loss of Methyl Radical (•CH₃): Loss of the methyl group from the molecular ion to yield a fragment at m/z 153.0046.

      • Ring Fragmentation (Loss of HCN): Pyrimidine and pyrazole rings are known to fragment via the loss of hydrogen cyanide (HCN, 27 Da)[10]. This can occur from various intermediates. For instance, the m/z 133 fragment could lose HCN to produce a fragment at m/z 106.0423.

Tandem Mass Spectrometry (MS/MS): Confirming the Structure

For ultimate structural confirmation, particularly with ESI where fragmentation is minimal, tandem mass spectrometry (MS/MS) is employed. Here, the [M+H]⁺ ion (m/z 169) is isolated and fragmented via Collision-Induced Dissociation (CID).

  • Predicted MS/MS Fragmentation:

    • Parent Ion: m/z 169.0275

    • Primary Loss (HCl): The most probable initial fragmentation is the neutral loss of HCl (36.46 Da) to yield a highly stable product ion at m/z 133.0560.

    • Secondary Loss (HCN): The m/z 133 fragment can subsequently lose HCN (27.01 Da), resulting in a product ion at m/z 106.0468. This mirrors the fragmentation seen in EI and provides strong evidence for the core ring structure.

Visualization of Analytical Workflows & Fragmentation

Visualizing the analytical process and the molecular breakdown provides a clearer understanding of the data generated.

Analytical_Workflow cluster_LCMS LC-MS / ESI Workflow cluster_GCMS GC-MS / EI Workflow LC_Prep Sample in Solution (ACN/H2O + 0.1% FA) LC_Col C18 HPLC Column (Gradient Elution) LC_Prep->LC_Col Inject ESI_Source Electrospray Ionization (Positive Mode) LC_Col->ESI_Source Elute MS_Ana_LC Mass Analyzer (TOF/Orbitrap) Detect [M+H]+ ESI_Source->MS_Ana_LC Ion Transfer MSMS Tandem MS (CID) Fragment [M+H]+ MS_Ana_LC->MSMS Isolate m/z 169 LC_Data LC-MS/MS Spectrum (Precursor & Product Ions) MSMS->LC_Data GC_Prep Sample in Volatile Solvent (e.g., Dichloromethane) GC_Col DB-5ms GC Column (Temp. Program) GC_Prep->GC_Col Inject EI_Source Electron Ionization (70 eV) GC_Col->EI_Source Elute MS_Ana_GC Mass Analyzer (Quadrupole) Detect M+• & Fragments EI_Source->MS_Ana_GC Ion Transfer GC_Data EI Mass Spectrum (Fingerprint) MS_Ana_GC->GC_Data

Caption: Comparative workflows for LC-MS (ESI) and GC-MS (EI) analysis.

Fragmentation_Pathway parent [M+H]+ m/z 169.0275 frag1 C6H5N4+ m/z 133.0560 parent->frag1 - HCl frag2 C5H4N3+ m/z 106.0468 frag1->frag2 - HCN

Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺ of the target analyte.

Head-to-Head Method Comparison

FeatureLC-MS with ESI/MS/MSGC-MS with EI
Primary Use Case Molecular weight confirmation, purity analysis, high-throughput screening, quantification.Definitive structural identification, impurity identification via spectral library matching.
Ionization Soft (ESI), forms [M+H]⁺.Hard (EI), forms M⁺• and extensive fragments.
Fragmentation Minimal in full scan; controlled and specific in MS/MS.Extensive and highly reproducible "fingerprint".
Sample State Liquid solution (e.g., ACN/Water).Volatile solvent, must be thermally stable.
Separation Based on polarity (Reversed-Phase HPLC).Based on boiling point and polarity (GC).
Strengths High sensitivity, suitable for complex mixtures and non-volatile compounds, preserves molecular ion.[3]Highly reproducible spectra, excellent for structural elucidation, vast spectral libraries available.[8]
Limitations Limited fragmentation without MS/MS, potential for ion suppression.Requires analyte volatility and thermal stability, may not show a molecular ion for labile compounds.

Validated Experimental Protocols

The following protocols are robust starting points for the analysis of 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine and can be adapted to specific instrumentation.

Protocol 1: LC-MS/MS Analysis

This method is optimized for sensitive detection and confirmation, typical in drug discovery environments for reaction monitoring or purity assessment[5][11].

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in Dimethyl Sulfoxide (DMSO).

    • Create a working solution by diluting the stock to 1 µg/mL in a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 column (e.g., Waters Acquity BEH C18, 50 mm × 2.1 mm, 1.7 µm).[5][7]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1.5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions (Q-TOF or Orbitrap):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Cone/Skimmer Voltage: 30 V (adjust to minimize in-source fragmentation while maintaining signal).

    • Source Temperature: 120 °C.

    • Desolvation Gas (N₂): Flow at 800 L/hr, Temperature at 400 °C.

    • Full Scan Acquisition (MS1): m/z range 100-500.

    • Tandem MS (MS/MS) Acquisition:

      • Isolate precursor ion m/z 169.03.

      • Apply collision energy (e.g., 20-25 eV) to induce fragmentation.

      • Acquire product ion spectrum.

Protocol 2: GC-MS Analysis

This protocol is designed for unambiguous identification based on the analyte's fragmentation fingerprint[12][13].

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in a volatile solvent such as Dichloromethane or Ethyl Acetate.

    • Dilute as necessary to a working concentration of 1-10 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Column: Low-polarity capillary column (e.g., Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: Splitless injection mode at 250 °C.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 20 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Injection Volume: 1 µL.

  • Mass Spectrometry (MS) Conditions (Quadrupole):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full Scan.

    • Scan Range: m/z 40-300.

    • Data Analysis: Compare the acquired spectrum against a spectral library (e.g., NIST) or interpret manually based on predicted fragmentation.

Conclusion and Recommendations

The choice between LC-MS and GC-MS for the analysis of 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is dictated by the analytical goal.

  • For rapid purity assessment, reaction monitoring, and molecular weight confirmation , LC-MS with ESI is the superior choice. Its soft ionization preserves the molecular ion, providing a clear [M+H]⁺ signal, while the chromatographic separation is robust for a wide range of related impurities. When coupled with MS/MS, it provides high-confidence structural confirmation.

  • For unequivocal structural identification and the creation of a reference data point , GC-MS with EI is invaluable. The detailed and reproducible fragmentation pattern it generates serves as a robust chemical fingerprint that can be used for library matching and detailed structural elucidation of unknown impurities.

In a comprehensive research and development setting, these techniques are not mutually exclusive but are best used in concert. An initial screen by LC-MS confirms the successful synthesis of the target mass, while a follow-up GC-MS analysis provides the definitive structural proof, ensuring the integrity of this critical building block for drug discovery.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. ([Link])

  • PubChem. (n.d.). 4-chloro-3-methyl-1H-pyrazolo(3,4-d)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Xing, J., et al. (2018). Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 154, 305-312. ([Link])

  • El-Shehry, M. F., et al. (2010). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 15(3), 1824-1833. ([Link])

  • Pérez, J., et al. (2007). Electrospray Ionization Mass Spectrometry Studies on the Mechanism of Hydrosilylation of Terminal Alkynes Using an N-Heterocyclic Carbene Complex of Iridium. Organometallics, 26(17), 4236-4243. ([Link])

  • U.S. Environmental Protection Agency. (n.d.). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. ([Link])

  • Ghaffari, S., & Bekhradnia, A. (2012). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Journal of the Mexican Chemical Society, 56(2), 168-171. ([Link])

  • Lijewski, M., et al. (2020). Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. Molecules, 25(22), 5431. ([Link])

  • Alvarez-Idaboy, J. R., et al. (2000). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. American Chemical Society, Division of Petroleum Chemistry, Preprints, 45(4), 564-566. ([Link])

  • Thermo Fisher Scientific. (n.d.). Analysis of Chlorinated Pesticides by GC/MS. ([Link])

  • American Chemical Society. (2022). Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry. ([Link])

  • Al Shirity, Z., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. Journal of Chromatography B, 1228, 123872. ([Link])

  • de Nijs, M., et al. (2021). Interpretation of MS–MS spectra of small-molecule signal transduction inhibitors using accurate-m/z data and m/z-shifts with stable-isotope-labeled analogues and metabolites. Analytica Chimica Acta, 1184, 338981. ([Link])

  • OSTI.gov. (1989). GC/MS analysis of chlorinated organic compounds generated from the chlorination of fulvic acid solution. ([Link])

  • MDPI. (2018). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2018(3), M1009. ([Link])

  • MDPI. (2023). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules, 28(14), 5519. ([Link])

  • Royal Society of Chemistry. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][8][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances, 12, 14357-14374. ([Link])

  • National Center for Biotechnology Information. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. ([Link])

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  • Drug Target Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. ([Link])

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  • ResearchGate. (n.d.). Development and validation of a sensitive LC-MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Infrared Spectroscopy of 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of purine.[1][2] This structural similarity allows it to interact with a variety of biological targets, making its derivatives potent candidates for drug development, particularly as kinase inhibitors for anticancer therapies.[1][3] 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is a key intermediate in the synthesis of these pharmacologically active molecules.[4][5] Accurate structural confirmation of this intermediate is paramount to ensure the validity of subsequent synthetic steps and the purity of the final compounds.

Infrared (IR) spectroscopy is a rapid, non-destructive, and powerful analytical technique for identifying the functional groups present in a molecule. This guide provides an in-depth analysis of the expected IR spectrum of 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine, offers a comparative analysis with related structures and alternative analytical techniques, and presents a validated protocol for data acquisition.

IR Spectral Analysis: A Predictive Breakdown

While an experimental spectrum for the exact title compound is not readily published, we can construct a highly accurate, predicted spectrum by analyzing its constituent functional groups and drawing on data from closely related, published analogues. The molecular structure contains several key vibrational modes: N-H stretching from the pyrazole ring, C-H stretching from the methyl group and the aromatic ring, C=N and C=C stretching within the fused ring system, and the C-Cl stretching of the chloro-substituent.

I. The Diagnostic Region (>1500 cm⁻¹)

This region is dominated by stretching vibrations of key functional groups.

  • N-H and C-H Stretching (3500 - 2800 cm⁻¹):

    • N-H Stretch: The pyrazole N-H group is expected to produce a moderate to broad absorption band. In condensed-phase spectra of related N-heterocycles like imidazoles and triazoles, this band can appear around 3100 cm⁻¹.[6] For some substituted pyrazolo[3,4-d]pyrimidines, N-H stretching bands have been observed in the 3444-3190 cm⁻¹ range.[3] Hydrogen bonding in the solid state can significantly broaden this peak.

    • Aromatic C-H Stretch: The lone C-H on the pyrimidine ring will exhibit stretching vibrations characteristic of heteroaromatic compounds, typically appearing as weak to medium bands in the 3100-3000 cm⁻¹ region.[7][8][9]

    • Aliphatic C-H Stretch: The methyl (CH₃) group will show characteristic symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, generally in the 2960-2870 cm⁻¹ range.[10]

  • C=N and C=C Ring Stretching (1650 - 1500 cm⁻¹):

    • The fused pyrazolopyrimidine ring system contains multiple C=N and C=C bonds. Their stretching vibrations are often coupled and result in a series of strong to medium intensity bands. In pyridine, C=N ring stretching absorbs strongly in the 1600-1500 cm⁻¹ region.[7] For a similar compound, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, C=N stretching vibrations were assigned to strong peaks at 1613 and 1587 cm⁻¹.[11] We anticipate a similar pattern for the title compound in this region.

II. The Fingerprint Region (<1500 cm⁻¹)

This region contains a high density of complex vibrations, including bending and stretching modes, that are unique to the overall molecular structure.

  • C-H Bending (1470 - 1350 cm⁻¹): The methyl group's asymmetric and symmetric bending (deformation) modes are expected here, typically around 1450 cm⁻¹ and 1375 cm⁻¹.[9] A related structure with methyl and methylene groups showed absorptions at 1444 and 1357 cm⁻¹.[11]

  • C-N Stretching (1380 - 1260 cm⁻¹): The C-N single bond stretching vibrations within the ring system are typically found in this range. These bands are often of medium intensity and can be coupled with other vibrations, making definitive assignment complex.[7]

  • C-Cl Stretching (850 - 550 cm⁻¹): The vibration of the carbon-chlorine bond is a key identifier. For aromatic chloro-compounds, the C-Cl stretching absorption is found in a broad region between 850 and 550 cm⁻¹.[7] This is a diagnostically useful, though often complex, region.

Comparative Analysis: Contextualizing the Data

The true power of spectral data comes from comparison. Here, we compare the expected IR profile of our target compound against a close analogue and evaluate the complementary nature of other analytical techniques.

Comparison with a Structurally Similar Analogue

Let's compare the expected vibrational frequencies of 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine with the published data for 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine [11]. This comparison helps elucidate the influence of substituent changes on the vibrational modes of the core scaffold.

Vibrational ModeExpected Range for Target Compound (cm⁻¹)Published Data for Analogue (cm⁻¹)[11]Rationale for Differences
N-H Stretch ~3200 - 3100 (broad)3252The analogue has a secondary amine (N-H) at the 4-position, which may have different hydrogen bonding characteristics than the pyrazole N-H.
Aromatic C-H Stretch ~3100 - 30003118Both molecules have aromatic C-H bonds, leading to similar absorption frequencies.
Aliphatic C-H Stretch ~2960 - 2870Not explicitly separated, but included in a broad 3435 cm⁻¹ band likely due to moisture/overtones.The analogue has two methyl groups and a methylene group, while the target has one methyl group. The intensity would differ.
C=N / C=C Stretch ~1620 - 15501613, 1587The core ring structure is identical, so strong absorptions are expected in a similar region for both compounds.
CH₃ Bending ~1450, ~13751444, 1357The presence of a methyl group in both structures leads to characteristic bending vibrations in this range.
C-Cl Stretch ~850 - 550Not assigned, but other bands present at 761, 730, 683, 628The analogue has a chloromethyl group (aliphatic C-Cl) while the target has a chloro group attached directly to the aromatic ring. This will shift the C-Cl stretching frequency.
IR Spectroscopy vs. Other Standard Techniques

No single technique provides a complete structural picture. The synergy between IR, NMR, and Mass Spectrometry is crucial for unambiguous structure elucidation, a standard practice in modern chemistry.[4][5][11]

TechniqueInformation ProvidedStrengthsLimitations
IR Spectroscopy Identifies functional groups present (N-H, C=N, C-Cl, CH₃).Fast, non-destructive, excellent for confirming the presence/absence of key groups.Provides limited information on atomic connectivity and molecular framework. The fingerprint region can be difficult to interpret.
NMR Spectroscopy (¹H, ¹³C) Details the chemical environment and connectivity of all hydrogen and carbon atoms.Unrivaled for determining the precise 2D structure of a molecule, including isomer identification.Requires larger sample amounts than MS, can be time-consuming, and requires deuterated solvents.
Mass Spectrometry (MS) Determines the molecular weight and provides fragmentation patterns.Extremely sensitive, gives exact molecular formula (with HRMS), and fragmentation can help identify structural motifs.[4]Does not directly reveal functional groups or stereochemistry; isomers can be difficult to distinguish without tandem MS.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

Trustworthy data begins with a robust experimental protocol. The following describes the standard Potassium Bromide (KBr) pellet method for solid samples, frequently used for the characterization of heterocyclic compounds.[4][11]

Objective: To obtain a clean, high-resolution infrared spectrum of the solid sample.

Materials:

  • 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (~200 mg)

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

  • FTIR Spectrometer

Procedure:

  • Drying: Gently heat the mortar, pestle, and KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water. Water has strong IR absorptions that can obscure the spectrum. Cool to room temperature in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the sample and 200 mg of the dried KBr. The ratio should be roughly 1:100.

  • Grinding: Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly for 3-5 minutes until it becomes a fine, homogenous powder with a consistent, slightly glossy appearance. This minimizes scattering of the IR beam.

  • Pellet Formation: Transfer a portion of the powder into the collar of the pellet press. Distribute it evenly. Place the plunger in and apply pressure using the hydraulic press (typically 7-10 tons) for 2-3 minutes.

  • Pellet Inspection: Carefully release the pressure and extract the die. A good pellet will be thin and transparent or translucent. An opaque or cracked pellet will result in a poor-quality spectrum and should be remade.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder. Purge the sample compartment with dry air or nitrogen to reduce atmospheric CO₂ and H₂O interference.

  • Background Scan: With no sample in the beam path, acquire a background spectrum. This is crucial to subtract the instrument's and atmosphere's own spectral signatures.

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Label the significant peaks.

Visualizing the Analytical Workflow

To better understand the process, the following diagrams illustrate the workflow for spectral analysis and the logical integration of different analytical techniques.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Interpretation & Comparison Sample Solid Sample Grind Grind & Mix (1:100) Sample->Grind KBr FTIR-Grade KBr KBr->Grind Press Press into Pellet Grind->Press Scan Acquire Sample Spectrum (16-32 Scans) Press->Scan BG Acquire Background (No Sample) Process Ratio Sample/Background BG->Process Scan->Process Spectrum Final IR Spectrum Process->Spectrum Assign Assign Peaks to Functional Groups Spectrum->Assign Compare Compare with Literature & Analogue Data Assign->Compare Report Final Report Compare->Report

Caption: Workflow for FTIR analysis using the KBr pellet method.

Structure_Elucidation cluster_data Instrumental Analysis cluster_info Derived Information Unknown Synthesized Compound (e.g., Target Molecule) IR FTIR Spectroscopy Unknown->IR NMR NMR (¹H, ¹³C) Unknown->NMR MS Mass Spectrometry (HRMS) Unknown->MS IR_info Functional Groups (N-H, C=N, C-Cl) IR->IR_info NMR_info Atom Connectivity & Chemical Environment NMR->NMR_info MS_info Molecular Formula & Weight MS->MS_info Conclusion Confirmed Structure of 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine IR_info->Conclusion NMR_info->Conclusion MS_info->Conclusion

Caption: Logic diagram for integrated structural elucidation.

Conclusion

Infrared spectroscopy is an indispensable tool for the characterization of 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine. By identifying key vibrational signatures such as the N-H, aromatic C-H, C=N, and C-Cl stretches, it provides rapid confirmation of the successful synthesis of the core structure and its key substituents. While IR spectroscopy excels at functional group identification, its true analytical power is realized when integrated with other techniques like NMR and mass spectrometry. This multi-faceted approach provides a self-validating system that ensures the unambiguous structural confirmation required for high-stakes fields like drug discovery and development.

References

  • Balachandran, V., et al. (2012). Vibrational spectra, HOMO, LUMO, NBO, MEP and electronic absorption spectral analysis of pyridine-2,6-dicarbonyl dichloride by density functional theory. Elixir Vib. Spec. 48, 9663-9668. [Link not available]
  • International Journal of Innovative Research in Science, Engineering and Technology. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Vol. 4, Issue 7. [Link]

  • Osyanin, V. A., & Rakitin, O. A. (2020). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2020(4), M1167. [Link]

  • Abdel-Ghani, T. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 225-240. [Link]

  • Osyanin, V. A., & Rakitin, O. A. (2020). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][7][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances, 12(24), 14865-14882. [Link]

  • Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY. St. Paul's C. M. College. [Link]

  • Osyanin, V. A., & Rakitin, O. A. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2021(1), M1190. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • The features of IR spectrum. (n.d.). [Link]

  • Heger, M., et al. (2006). Hydrogen bonding lights up overtones in pyrazoles. ResearchGate. [Link]

  • Martinez-Vargas, A., et al. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules, 29(10), 2351. [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry, 40(2), 311-317. [Link]

  • Journal of Physics: Conference Series. (2019). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. 1249 012025. [Link]

  • Mary, Y. S., et al. (2012). Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 92, 35-44. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher engaged in the complex landscape of drug discovery and development, the proper handling and disposal of chemical reagents is not merely a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound whose derivatives are explored for their therapeutic potential.[1][2] The procedures outlined below are designed to ensure the safety of laboratory personnel and to minimize environmental impact, reflecting the principles of responsible chemical management.

Hazard Identification and Immediate Safety Precautions

Before initiating any disposal procedure, it is imperative to understand the intrinsic hazards of 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several health risks.[3]

GHS Hazard Classifications: [3]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, oral (Category 4)
H315: Causes skin irritationSkin corrosion/irritation (Category 2)
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Data sourced from PubChem.[3]

The causality behind these classifications lies in the chemical's reactivity. The chloro- and pyrimidine functionalities can interact with biological macromolecules, leading to irritation and toxicity. Therefore, strict adherence to personal protective equipment (PPE) protocols is the first line of defense.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[4]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[4]

  • Respiratory Protection: Use only under a chemical fume hood.[5] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[6]

Waste Segregation and Disposal Workflow

Proper disposal begins with correct segregation at the point of generation. The following diagram illustrates the decision-making process for handling waste containing 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine.

start Waste Generation (4-Chloro-3-methyl-1H- pyrazolo[3,4-d]pyrimidine) is_solid Solid Waste? start->is_solid solid_waste Solid Waste (e.g., contaminated weigh paper, pipette tips, gloves) is_solid->solid_waste Yes liquid_waste Liquid Waste (e.g., reaction mixtures, solutions) is_solid->liquid_waste No is_bulk Bulk Quantity? solid_waste->is_bulk liquid_waste->is_bulk residual Residual Quantity (Trace amounts) is_bulk->residual No bulk Bulk Quantity is_bulk->bulk Yes collect_solid Collect in a designated, labeled hazardous waste container (Solid Waste Stream) residual->collect_solid collect_liquid Collect in a designated, labeled hazardous waste container (Liquid Waste Stream) residual->collect_liquid bulk->collect_solid bulk->collect_liquid disposal Dispose through licensed hazardous waste contractor collect_solid->disposal collect_liquid->disposal

Caption: Decision workflow for the segregation of 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine waste.

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for managing different forms of waste containing 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Protocol 1: Disposal of Solid Waste (Contaminated Labware, PPE, and Residual Solids)
  • Collection:

    • Carefully collect all solid waste contaminated with 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine, such as weigh boats, pipette tips, and contaminated gloves.

    • For residual amounts of the solid compound, gently sweep it up and place it into a designated waste container. Avoid generating dust.[5]

  • Containerization:

    • Place all collected solid waste into a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.

    • The container must be labeled with "Hazardous Waste" and the full chemical name: "4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine".

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials.

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Protocol 2: Disposal of Liquid Waste (Solutions and Reaction Mixtures)
  • Collection:

    • Collect all liquid waste containing 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine in a dedicated, sealed, and chemically compatible container. An HDPE or glass container is appropriate, depending on the solvent.

    • Do not mix with incompatible waste streams.

  • Containerization:

    • The liquid waste container must be clearly labeled with "Hazardous Waste," the full chemical name "4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine," and the approximate concentration. List all solvent components as well.

  • Storage:

    • Store the sealed liquid waste container in secondary containment to prevent spills. Keep it in the designated satellite accumulation area.

  • Disposal:

    • Contact your institution's EHS office for disposal. Do not pour this chemical down the drain, as it should not be released into the environment.[4]

Protocol 3: Handling Spills
  • Evacuation and Notification:

    • In the event of a significant spill, evacuate the immediate area and notify your laboratory supervisor and EHS office.

  • Containment:

    • For small, manageable spills, and only if you are trained to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Cleanup:

    • Wearing the appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5] Avoid creating dust.

  • Decontamination:

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Disposal:

    • Dispose of the sealed container of spill cleanup material as hazardous waste, following the procedure in Protocol 1.

Waste Characterization and Regulatory Considerations

Under the Resource Conservation and Recovery Act (RCRA), hazardous waste must be properly characterized.[7] While 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is not specifically listed as a "P" or "U" series waste, it may be classified as a characteristic hazardous waste or fall under an "F" series waste code depending on how it was used.

Given its chemical nature as a chlorinated heterocyclic compound, it is prudent to manage it as a hazardous waste. The most likely applicable waste codes would be from the F-series, which pertains to wastes from non-specific sources.[8][9] For instance, if used in a solvent mixture, it could fall under codes like F005.[10] Your institution's EHS department will be the ultimate authority in assigning the correct waste code.

Conclusion

The responsible disposal of 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is a critical aspect of laboratory safety and environmental stewardship. By understanding the hazards, adhering to strict PPE protocols, and following the detailed disposal procedures outlined in this guide, researchers can ensure they are handling this chemical in a manner that is safe, compliant, and ethically sound. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

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Retrosynthesis Analysis

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4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine
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